molecular formula C16H16N4O B2361266 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 897623-17-5

1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2361266
CAS No.: 897623-17-5
M. Wt: 280.331
InChI Key: GALRRITVDLNNRJ-UHFFFAOYSA-N
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Description

“1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations . In one study, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidinone ring .

Scientific Research Applications

Enzymatic and Cellular Activity

  • Pyrazolo[3,4-d]pyrimidones, including derivatives of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one, have been identified as specific inhibitors of cyclic GMP specific phosphodiesterase (type V). These compounds demonstrate both enzymatic and cellular activity, which is significant in the context of treating conditions like hypertension. A notable compound in this class, with a n-propoxy group at the 2-position of the phenyl ring, exhibited strong in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).

Molecular Structure and Synthesis

  • The molecular structure and synthesis pathways of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with variations in the amide moiety. For instance, condensation of different acids with a specific intermediate (1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) resulted in a series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives. These findings contribute to understanding the chemical characteristics and potential applications of these compounds in scientific research (Liu et al., 2016).

Antimicrobial Properties

  • Pyrazolo[3,4-d]pyrimidine-based compounds have been found to exhibit promising antimicrobial activities. Specifically, compounds in this class have been shown to inhibit DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria. This highlights their potential as novel antimicrobials in the fight against bacterial infections (Ali et al., 2003).

Anticancer and Anti-inflammatory Properties

  • Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities. This suggests their potential application in cancer treatment and as agents to target specific inflammatory pathways (Rahmouni et al., 2016).

Synthesis Techniques

  • Innovative synthesis techniques have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. These techniques are crucial for exploring the pharmacological potentials of these compounds in various medical and scientific applications (Zhang et al., 2010).

Future Directions

The future directions for research on “1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” and related compounds could involve further exploration of their potential biological activities, including their anticancer activity . Additionally, more studies could be conducted to better understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mechanism of Action

Target of Action

The primary target of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This interaction leads to significant changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects of this include the induction of apoptosis within the cells .

Pharmacokinetics

These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates that the compound is effective in inhibiting the growth of these cells .

Biochemical Analysis

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h4-7,9-10H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALRRITVDLNNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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